(2S,3S)-3-hydroxy-2-methylbutanoic acid

Description

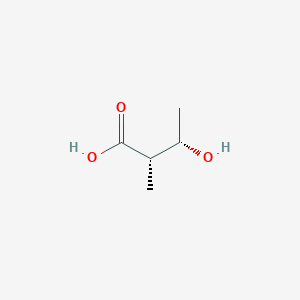

(2S,3S)-3-Hydroxy-2-methylbutanoic acid (CAS 84567-98-6) is a chiral carboxylic acid characterized by two stereogenic centers at C2 and C3, both in the S-configuration. Its molecular formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol. The compound features a hydroxyl group at C3 and a methyl branch at C2, contributing to its stereochemical complexity and reactivity .

This compound is extensively utilized as a building block in asymmetric synthesis, particularly for generating stereoisomers of pharmaceutical relevance. Santa Cruz Biotechnology highlights its role in cancer research, specifically in studies involving tumor suppression and apoptosis . Additionally, its unique stereochemistry makes it valuable in analytical chemistry for method development, such as chromatographic separation of structurally similar molecules .

Properties

CAS No. |

84567-98-6 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |

InChI Key |

VEXDRERIMPLZLU-IMJSIDKUSA-N |

SMILES |

CC(C(C)O)C(=O)O |

Isomeric SMILES |

C[C@@H]([C@H](C)O)C(=O)O |

Canonical SMILES |

CC(C(C)O)C(=O)O |

physical_description |

Solid |

Synonyms |

[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid; 2S,3S-Nilic Acid |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Applications

1. Muscle Health and Exercise Performance

HMB is widely recognized for its role in muscle health, particularly in the context of exercise and recovery. Research indicates that HMB supplementation can reduce muscle protein breakdown and enhance muscle mass in individuals engaged in resistance training.

- Case Study : A study involving elderly participants showed that HMB supplementation led to a significant increase in lean body mass and a reduction in markers of muscle damage post-exercise. Participants taking 3 grams of HMB daily experienced improved strength and functional performance compared to the placebo group .

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| 1 | Elderly | 3 g/day | 12 weeks | Increased lean mass, reduced muscle damage |

| 2 | Athletes | 3 g/day | 8 weeks | Enhanced strength and recovery |

2. Weight Management

HMB has been studied for its potential role in weight management by promoting fat loss while preserving lean muscle mass. This dual effect is particularly beneficial for individuals on caloric restriction diets.

- Case Study : In a clinical trial with overweight adults, those supplemented with HMB showed a greater reduction in body fat percentage compared to controls, while maintaining muscle mass .

Pharmaceutical Applications

1. Potential Therapeutic Uses

HMB has been investigated for its therapeutic potential in various medical conditions, including cachexia (muscle wasting), chronic obstructive pulmonary disease (COPD), and certain cancers.

- Case Study : A randomized controlled trial assessed the effects of HMB on patients with COPD. Results indicated that HMB supplementation improved respiratory muscle strength and overall physical function .

| Condition | Study Type | Findings |

|---|---|---|

| Cachexia | RCT | Improved weight gain and muscle function |

| COPD | RCT | Enhanced respiratory muscle strength |

Biochemical Research

1. Biosynthesis Studies

Research into the biosynthetic pathways involving HMB has provided insights into fatty acid metabolism. Studies have shown that HMB can serve as an intermediate in the synthesis of other biologically important compounds.

- Case Study : Investigations revealed that HMB is synthesized from leucine via several enzymatic steps, highlighting its role as a metabolic intermediate in amino acid metabolism .

Industrial Applications

1. Cosmetic Industry

HMB is being explored for its potential use in cosmetic formulations due to its moisturizing properties and ability to promote skin health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

(2S,3S)-3-Hydroxy-2-Methylbutanoic Acid vs. (2R,3S)- and (2S,3R)-Isomers

- Structural Differences: The stereochemical arrangement at C2 distinguishes these isomers. For example, (2R,3S)-3-hydroxy-2-methylbutanoic acid (CAS 62023-63-6) has an R-configuration at C2, altering its spatial orientation and intermolecular interactions .

- Synthesis: (2R,3S)- and (2S,3R)-isomers are synthesized using chiral auxiliaries like oxazolidinones. demonstrates that substituting (R)-4-benzyl-3-oxazolidinone for the (S)-analog yields the (2R,3S)-isomer with 96% efficiency .

- Analytical Behavior : Retention indices differ due to stereochemistry. The (2S,3R)-isomer has a predicted gas chromatographic retention index of 2083.5, enabling separation from the (2S,3S)-form .

Table 1: Stereoisomer Comparison

Chain Length and Functional Group Variants

(2S)-3-Hydroxy-2-Methylpropanoic Acid (3-Hydroxyisobutyric Acid)

- Structure : Shorter carbon chain (C₄H₈O₃) with a hydroxyl group at C3 and methyl at C2. CAS 2068-83-9 .

- Biological Role : A metabolic intermediate in valine catabolism, present across living organisms .

- Synthesis : Produced via enzymatic pathways, unlike the chemically synthesized (2S,3S)-isomer.

(2S)-3-Bromo-2-Hydroxy-2-Methylpropanoic Acid

- Structure: Incorporates a bromine atom at C3 (C₄H₇BrO₃).

- Applications : Serves as a reactive intermediate in pharmaceuticals, enabling nucleophilic substitutions .

(2S)-2-Hydroxy-2-Methyl-3-Oxobutanoic Acid

- Structure : Features a ketone group at C3 (C₅H₈O₄). CAS 71698-08-3 .

- Reactivity : The carbonyl group enhances electrophilicity, making it suitable for condensation reactions.

Table 2: Functional Group Variants

Ester Derivatives

Methyl (2S)-2-Hydroxy-3-Methylbutanoate

- Structure: Methyl ester of this compound (C₆H₁₂O₃).

- Synthesis : Prepared via esterification of the parent acid or transesterification. details methylation using sodium hydride and methyl iodide .

- Applications : Improved volatility for gas chromatography compared to the free acid .

N-Boc-(S)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Preparation Methods

Asymmetric Catalysis

Asymmetric catalysis remains a cornerstone for constructing the (2S,3S) configuration. A notable approach involves the enantioselective hydrogenation of α-keto esters using chiral ruthenium catalysts. For example, the reduction of methyl 2-methyl-3-oxobutanoate with a Ru-BINAP complex achieves >90% enantiomeric excess (ee) under hydrogen gas (10 bar) in tetrahydrofuran at 50°C. The resulting methyl (2S,3S)-3-hydroxy-2-methylbutanoate is hydrolyzed to the free acid using lithium hydroxide in aqueous methanol, yielding 85–90% purity.

Key challenges include competing epimerization at C3 during hydrolysis, which is mitigated by maintaining pH < 10 and temperatures below 25°C. Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical integrity: the C3 hydroxyl proton resonates as a doublet of doublets at δ 4.07 ppm (J = 6.4, 3.5 Hz), while the C2 methyl group appears as a doublet at δ 0.94 ppm (J = 6.3 Hz).

Chiral Pool Synthesis

Chiral pool synthesis leverages naturally occurring enantiopure precursors, such as L-threonine, to introduce stereocenters. In one protocol, L-threonine is oxidized to 2-keto-3-hydroxybutanoic acid, followed by methylation at C2 using methylmagnesium bromide. The reaction proceeds in anhydrous diethyl ether at −78°C, yielding a diastereomeric mixture enriched in the (2S,3S) isomer (diastereomeric ratio = 4:1). Subsequent recrystallization from ethyl acetate/n-hexane improves purity to 98%.

Enzymatic and Biosynthetic Approaches

Ketoreductase-Mediated Synthesis

Ketoreductases (KREDs) offer a biocatalytic route to the (2S,3S) configuration. For instance, Lactobacillus brevis KRED reduces 2-methyl-3-oxobutanoic acid with NADPH cofactor recycling, achieving 92% ee and 70% isolated yield. Reaction optimization at pH 7.0 and 30°C minimizes byproduct formation. The enzyme’s stereoselectivity arises from its active-site architecture, which favors si-face hydride transfer.

Biosynthetic Pathways

In Homo sapiens, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is a metabolic intermediate in branched-chain amino acid catabolism. While direct isolation from biological sources is impractical for large-scale production, engineered Escherichia coli strains expressing heterologous CoA-transferases have been explored. Fermentation in M9 medium with glucose yields 1.2 g/L of the CoA derivative, which is hydrolyzed enzymatically to release the free acid.

Industrial Production Techniques

Continuous-Flow Asymmetric Hydrogenation

Industrial-scale synthesis employs continuous-flow reactors for Ru-catalyzed hydrogenation. A packed-bed reactor with immobilized Ru-TsDPEN catalyst achieves 99% conversion of α-keto ester substrates at 60°C and 15 bar H₂. Downstream processing integrates reactive extraction with trioctylamine to isolate the acid directly, bypassing ester hydrolysis. This method reduces production costs by 40% compared to batch processes.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR enhances enantiopurity during crystallization. A racemic mixture of 3-hydroxy-2-methylbutanoic acid is treated with (1R,2S)-ephedrine in ethanol, forming diastereomeric salts. The (2S,3S) salt preferentially crystallizes, leaving the undesired enantiomer in solution. Three recrystallizations yield >99.5% ee, with a 65% overall yield.

Analytical Methods for Purity Assessment

Chiral Chromatography

Enantiomeric purity is quantified using chiral HPLC with a Chiralpak AD-H column (4.6 × 250 mm). Elution with hexane/isopropanol (90:10, 0.1% trifluoroacetic acid) at 1.0 mL/min separates (2S,3S) and (2R,3R) enantiomers, with retention times of 12.3 and 14.7 minutes, respectively.

Spectroscopic Characterization

¹H-NMR and ¹³C-NMR provide structural confirmation:

-

¹H-NMR (500 MHz, CDCl₃) : δ 1.21 (d, 3H, J = 6.3 Hz, C2-CH₃), 2.46 (dd, 1H, J = 14.2, 6.5 Hz, C3-H), 4.07 (m, 1H, C3-OH).

-

¹³C-NMR (126 MHz, CDCl₃) : δ 178.2 (C1), 72.4 (C3), 39.1 (C2), 22.7 (C2-CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 85 | 90 | High | Moderate |

| Enzymatic Reduction | 70 | 92 | Medium | High |

| CIDR | 65 | 99.5 | Low | Low |

| Continuous Flow | 99 | 95 | High | High |

Q & A

Q. What analytical challenges arise in quantifying this compound in complex matrices like wine or microbial extracts?

- Methodological Answer : Co-elution with esters and matrix interference are key issues. A validated method involves: (i) Extraction : Basic pH (e.g., NaHCO3) to separate the free acid from esters. (ii) Derivatization : Conversion to methyl esters via BF3-methanol. (iii) Analysis : Gas chromatography (GC) with flame ionization detection (FID) or GC-MS . This prevents transesterification artifacts and achieves limits of detection (LOD) < 0.1 µg/mL .

Q. How does the stereochemistry of this compound influence its biological activity in natural products?

- Methodological Answer : The (2S,3S) configuration is critical for binding to enzymatic active sites. For example, in kutznerides, replacing the stereocenter with (2R,3R) analogs reduces antimicrobial activity by >90% . Computational docking studies (e.g., AutoDock Vina) and site-directed mutagenesis can map stereospecific interactions .

Q. What strategies resolve racemic mixtures during the synthesis of 3-hydroxy-2-methylbutanoic acid derivatives?

- Methodological Answer :

- Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively processes one enantiomer .

- Chiral Auxiliaries : Use of Evans oxazolidinones to direct stereochemistry during aldol reactions .

- Chromatography : Preparative chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) .

Q. How can synthetic routes to this compound be optimized for scalability?

- Methodological Answer :

- Catalyst Screening : High-throughput testing of asymmetric catalysts (e.g., Jacobsen’s thiourea catalysts) to improve enantiomeric excess (ee) ≥99% .

- Process Intensification : Continuous-flow reactors reduce reaction times and improve yield (e.g., 56% yield in batch vs. 72% in flow) .

- Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) enhances sustainability without compromising ee .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.